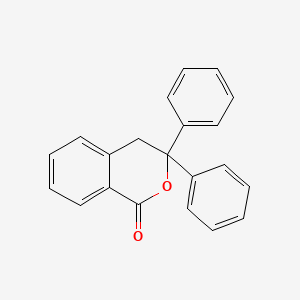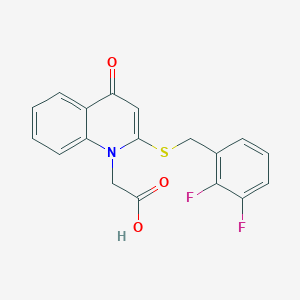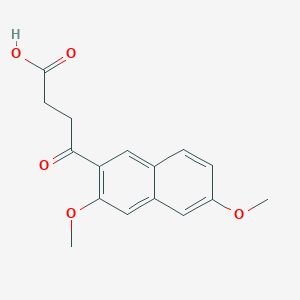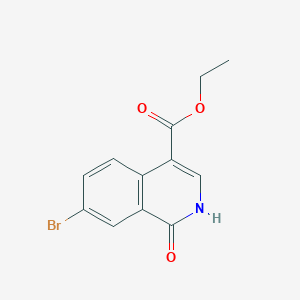
5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(N,N-Dimethylsulfamoyl)-1-ethyl-1H-indole-3-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines an indole core with a dimethylsulfamoyl group and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N,N-Dimethylsulfamoyl)-1-ethyl-1H-indole-3-carboxylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced through sulfonation reactions using dimethylsulfamoyl chloride in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indole derivative with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of 5-(N,N-Dimethylsulfamoyl)-1-ethyl-1H-indole-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carboxylic acid group to form the corresponding alcohol or aldehyde.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the dimethylsulfamoyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include oxidized indole derivatives, reduced alcohols or aldehydes, and various substituted indole derivatives.
科学的研究の応用
5-(N,N-Dimethylsulfamoyl)-1-ethyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases such as cancer, infections, and inflammatory disorders.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(N,N-Dimethylsulfamoyl)-1-ethyl-1H-indole-3-carboxylic acid depends on its specific application:
Biological Activity: The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biological pathways.
Chemical Reactivity: The compound’s chemical reactivity is influenced by the presence of the indole core, the dimethylsulfamoyl group, and the carboxylic acid group, which can participate in various chemical reactions.
類似化合物との比較
Similar Compounds
5-(N,N-Dimethylsulfamoyl)-1-methyl-1H-indole-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
5-(N,N-Dimethylsulfamoyl)-1-ethyl-1H-indole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position instead of the 3-position.
5-(N,N-Dimethylsulfamoyl)-1-ethyl-1H-indole-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
5-(N,N-Dimethylsulfamoyl)-1-ethyl-1H-indole-3-carboxylic acid is unique due to the specific combination of the indole core, the dimethylsulfamoyl group, and the carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
特性
CAS番号 |
120729-93-3 |
|---|---|
分子式 |
C13H16N2O4S |
分子量 |
296.34 g/mol |
IUPAC名 |
5-(dimethylsulfamoyl)-1-ethylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4S/c1-4-15-8-11(13(16)17)10-7-9(5-6-12(10)15)20(18,19)14(2)3/h5-8H,4H2,1-3H3,(H,16,17) |
InChIキー |
YBBBHQQGLMGFGE-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C2=C1C=CC(=C2)S(=O)(=O)N(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11836154.png)
![7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11836168.png)





![3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B11836203.png)

![Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11836210.png)
silyl}oxy)ethan-1-amine](/img/structure/B11836228.png)
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836233.png)

